![molecular formula C13H11N5O2 B2677095 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide CAS No. 1327592-50-6](/img/structure/B2677095.png)

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antiproliferative effects .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, one method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

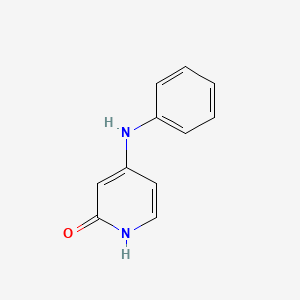

Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triazolopyrimidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and spectral data, can be determined using various analytical techniques .

Aplicaciones Científicas De Investigación

- The [1,2,4]triazolo[4,3-a]pyrimidinone ring system has been associated with antitumor properties . Researchers have explored derivatives of this scaffold for their potential in cancer therapy. The compound’s structural features may interfere with tumor cell growth or signaling pathways.

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1)^ . LSD1 plays a crucial role in epigenetic regulation, and inhibiting it could have implications in cancer treatment.

- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds may selectively inhibit CDK2 in tumor cells^ .

- FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Compounds with the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been explored for their interactions with FABPs^ .

- The compound’s angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones have been synthesized using a retro Diels-Alder protocol. This method efficiently constructs the heterocyclic system and provides access to novel derivatives^ .

- A KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines has been developed to produce substituted 1,2,4-triazolo[4,3-a]pyridines. This transition-metal-free procedure offers economic and environmental advantages^ .

Antitumor Activity

Epigenetic Modulation

CDK2 Inhibition

Fatty Acid-Binding Proteins (FABPs)

Synthetic Methodology

Transition-Metal-Free Synthesis

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-11(15-10-5-2-1-3-6-10)9-18-13(20)17-8-4-7-14-12(17)16-18/h1-8H,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRIHGJNIYOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea](/img/structure/B2677019.png)

![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)

![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)

![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)